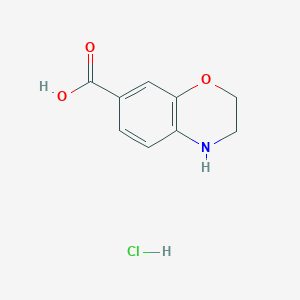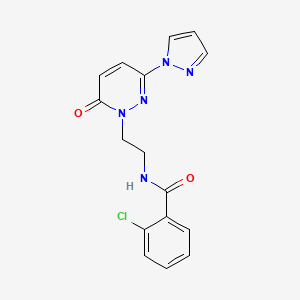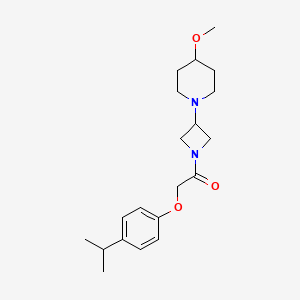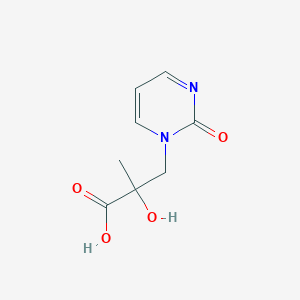
3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9NO3. It has a molecular weight of 179.17 g/mol . The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid .
Molecular Structure Analysis
The 2-oxo-3,4-dihydro-1,4-benzoxazine unit in the compound is not planar. Adjacent molecules are linked together to form a two-dimensional supramolecular structure through C—H O and O—H O hydrogen bonding .Physical and Chemical Properties Analysis
The compound has a density of 1.607±0.06 g/cm3 . Other properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors, hydrogen bond donors, freely rotating bonds, polar surface area, polarizability, and molar volume are also available .Applications De Recherche Scientifique
Allelochemicals from Gramineae
Benzoxazinones, compounds with a similar core structure to 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride, have been extensively studied for their role in the plant defense mechanisms of the Gramineae (Poaceae) family. These compounds exhibit a range of biological activities, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, making them of interest in agronomy and pest management. Synthetic methodologies have been developed for the production of these compounds, highlighting their potential utility in developing natural herbicide models and pest control strategies (Macias et al., 2006).
Defense Chemicals in Cereals
Hydroxamic acids derived from benzoxazinones play a crucial role in defending cereal crops against pests and diseases. The research indicates that exploiting these compounds more intensively could enhance cereal resistance to various biotic stressors, pointing to a significant application in crop protection and sustainable agriculture (Niemeyer, 1988).
Synthetic Intermediates
Compounds with a benzoxazine core have been utilized as intermediates in the synthesis of pharmaceuticals, such as antihypertensive agents. This showcases the importance of such structures in medicinal chemistry, where they can be key building blocks for the development of therapeutic drugs (Ramesh et al., 2006).
Material Science Applications
Research has explored the reaction of benzoxazine-based resins with carboxylic acids and phenols, indicating the utility of benzoxazine derivatives in the development of polymers and resins with specific properties. Such materials find applications in coatings, adhesives, and as matrices for composite materials, highlighting the versatility of benzoxazine compounds in materials science (Dunkers & Ishida, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7;/h1-2,5,10H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDZKOMVRCUBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride](/img/structure/B2602588.png)





![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)
![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2602600.png)

![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)

![(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2602608.png)

